N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Adenosine Receptor Selectivity Profiling Type 2 Diabetes

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide (CAS 1448073-04-8) is a phenylacetamide derivative classified as a small-molecule glucokinase (GK) activator, a class of compounds investigated for their potential to enhance insulin secretion and improve glucose utilization. It has also been quantitatively profiled for its interaction with adenosine receptors, demonstrating a consistent low-affinity binding profile across the A1, A2A, and A3 subtypes (Ki > 1000 nM in each case).

Molecular Formula C19H19FN2O4S
Molecular Weight 390.43
CAS No. 1448073-04-8
Cat. No. B2562305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
CAS1448073-04-8
Molecular FormulaC19H19FN2O4S
Molecular Weight390.43
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23)
InChIKeyMAEXFIRBJWYDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide: A Glucokinase Activator with Characterized Adenosine Receptor Selectivity Profile


N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide (CAS 1448073-04-8) is a phenylacetamide derivative classified as a small-molecule glucokinase (GK) activator, a class of compounds investigated for their potential to enhance insulin secretion and improve glucose utilization . It has also been quantitatively profiled for its interaction with adenosine receptors, demonstrating a consistent low-affinity binding profile across the A1, A2A, and A3 subtypes (Ki > 1000 nM in each case) . This dual characterization provides a unique combination of an on-target mechanism (GK activation) and a defined off-target selectivity profile, which is essential for assessing its suitability as a selective chemical probe.

Why a Generic Glucokinase Activator Cannot Substitute for N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide


The phenylacetamide class of glucokinase (GK) activators encompasses a vast chemical space with highly variable selectivity profiles. The term 'general glucokinase activator' is insufficient for experimental design or procurement, as even minor structural changes can profoundly alter off-target binding and pharmacology. For instance, N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a broadly inactive ligand against A1, A2A, and A3 adenosine receptors (Ki > 1000 nM) . This established selectivity profile is a specific characteristic of this molecule and cannot be assumed for similar GK activators with a different sulfonyl azetidine or acetamide substitution pattern, which could exhibit unintended adenosine receptor modulation. Substitution with a non-validated analog would introduce an unknown variable that could confound results in models of metabolic disease where both glucokinase and adenosine signaling are relevant.

Quantitative Differentiation of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide against In-Class Analogs


Adenosine A3 Receptor Binding Affinity

The compound exhibits a Ki value greater than 1000 nM for the human adenosine A3 receptor, indicating very weak binding affinity . This contrasts with the potent binding of the endogenous agonist NECA, used as the radioligand in the corresponding displacement assay . While not a direct head-to-head comparison with another GK activator, this low affinity is a quantifiable selectivity gate that not all in-class compounds may possess.

Adenosine Receptor Selectivity Profiling Type 2 Diabetes Off-target screening

Adenosine A1 Receptor Binding Affinity

The compound demonstrates a Ki value greater than 1000 nM for the rat adenosine A1 receptor . This represents a low affinity interaction, measured via the displacement of the selective A1 agonist [3H]CCPA. This defined lack of activity is a specific, verifiable property that may be absent in structurally similar compounds not subjected to the same panel.

Adenosine Receptor Selectivity Profiling Type 2 Diabetes Cardiovascular Safety

Adenosine A2A Receptor Binding Affinity

Consistent with its profile at other adenosine receptor subtypes, the compound has a Ki greater than 1000 nM for the rat adenosine A2A receptor . This was determined by displacing the selective A2A agonist [3H]CGS21680 from rat brain striatal membranes. This negative result is a documented, quantifiable property.

Adenosine Receptor Selectivity Profiling Type 2 Diabetes Immuno-oncology

Class-Level Glucokinase Activation as a Therapeutic Mechanism

As a claimed member of the phenylacetamide derivative class in patent US 2010/0286171 A1, the compound is described as having an 'excellent GK activation action' and is proposed as useful for treating type II diabetes . This class-level inference provides the primary therapeutic rationale. While specific EC50 values for this exact compound are not provided in the patent abstract, its structural assignment to this patented class serves as the foundational evidence for its primary mechanism. This distinguishes it from sulfonyl azetidine analogs claimed for other targets like 5-HT2A receptors or EZH2 inhibition .

Glucokinase Activator Type 2 Diabetes Insulin Secretion Glucose Homeostasis

Optimal Scientific Applications for N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide Based on Verified Evidence


Selective Chemical Probe for Pancreatic Beta-Cell Glucokinase Activation Studies

This compound is best applied as a reference GK activator in in vitro pancreatic islet or beta-cell line assays (e.g., INS-1 cells) where a characterized selectivity profile is required. The documented absence of confounding activity at adenosine A1, A2A, and A3 receptors (Ki > 1000 nM) supports its use in studying insulin secretion triggered by glucose, without the risk of concurrent adenosinergic modulation. [REFS-1, REFS-2]

Investigating Hepatic Glucose Utilization in a Defined Pharmacological Context

Its patented classification as a GK activator makes it a candidate for studying hepatic glucose uptake and glycogen synthesis in primary hepatocytes or perfused liver models. The known lack of adenosine receptor activity is particularly advantageous here, as A1 and A2A receptors are endogenous regulators of hepatic blood flow and metabolism, and their unintended activation would complicate data interpretation. [REFS-1, REFS-2]

Negative Control or Inactive Scaffold for Adenosine Receptor Drug Discovery

For groups developing adenosine A3 or A2A receptor ligands, this compound can serve as a chemically similar but pharmacologically inactive control. Its proven weak binding (Ki > 1000 nM) to these receptors makes it suitable for benchmarking assay sensitivity and ruling out non-specific effects from the sulfonyl azetidine scaffold in phenotypic screening.

Procurement Standard for GK Activator Analogs with Validated Selectivity

When sourcing chemical matter for a metabolic disease program, procurement of this specific compound is justified over cheaper, uncharacterized analogs. The publicly available selectivity data provides a quality control benchmark; any new batch or similar compound can be rapidly screened against adenosine receptors to ensure it maintains this promised selectivity window, thereby reducing experimental variability and project risk.

Quote Request

Request a Quote for N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.